molecular formula C10H7Cl2F3N2O2 B2473193 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride CAS No. 1216549-15-3

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride

Cat. No. B2473193
CAS RN: 1216549-15-3
M. Wt: 315.07
InChI Key: OGWMVBDEYOSQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C10H7Cl2F3N2O2 and its molecular weight is 315.07. The purity is usually 95%.
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Scientific Research Applications

Magnetic Properties and Crystal Structures

Research on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid, a related compound, revealed interesting magnetic properties and crystal-stacking structures. The study found that this compound forms diamagnetic dimers through intermolecular contacts or supramolecular interactions, leading to low magnetic susceptibilities. Additionally, different crystal forms of this compound showed distinct magnetic behaviors, including weak antiferromagnetic behavior and unusual magnetic responses influenced by hydrogen bonds and anion–π interactions (Yong, Zhang, & She, 2013).

Potential for Pharmaceutical Applications

A core skeleton similar to 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. Studies have shown that derivatives of this compound can increase GLP-1 secretion and glucose responsiveness, indicating potential use in anti-diabetic treatments (Gong, Cheon, Lee, & Kang, 2011).

Mechanism of Action

properties

IUPAC Name

2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2.ClH/c11-7-1-5(10(12,13)14)3-16-4-6(2-8(17)18)15-9(7)16;/h1,3-4H,2H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWMVBDEYOSQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CC(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.